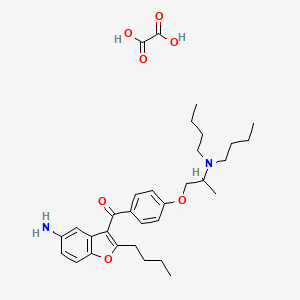
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which combines a benzofuran moiety with a dibutylamino propoxyphenyl group, making it a valuable compound in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves multiple steps. One common method includes the protection of the amine group in (5-Amino-2-butylbenzofuran-3-yl)boronic acid with methanesulfonyl chloride to form the corresponding mesylate. This is followed by a coupling reaction with 4-(3-(dibutylamino)propoxy)phenylboronic acid using palladium catalysts to form the biaryl compound. The mesylate group is then deprotected using sodium hydride to form the free amine, which is subsequently protected with 3-bromopropylamine hydrobromide. The final coupling reaction between the amine hydrobromide salt and the ketone group in (4-(3-(dibutylamino)propoxy)phenyl)methanone using palladium catalysts yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and streamlined purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets and pathways. It is known to affect ion channels and receptors in cells, leading to changes in cellular activity. This compound’s effects on cardiac cells make it a potential candidate for treating arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dronedarone: A class III antiarrhythmic agent used to treat cardiac arrhythmias.
Amiodarone: Another class III antiarrhythmic agent with a similar structure and function.
Uniqueness
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C32H44N2O7 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-5-8-11-28-29(26-20-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-22(4)32(18-9-6-2)19-10-7-3;3-1(4)2(5)6/h12-17,20,22H,5-11,18-19,21,31H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
FYLKYJHRPCMEQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCC(C)N(CCCC)CCCC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


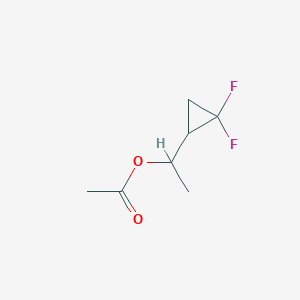
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

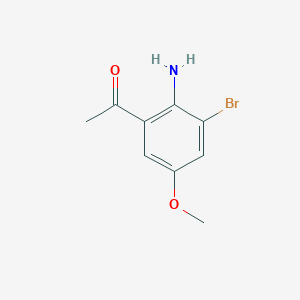
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
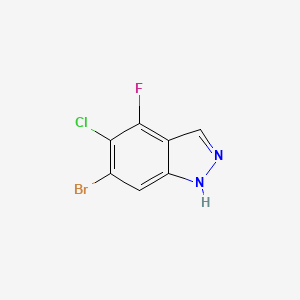
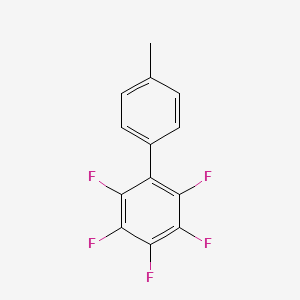
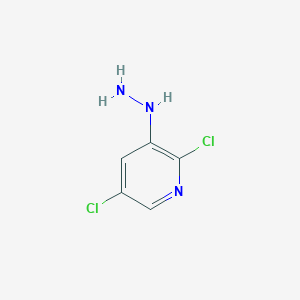
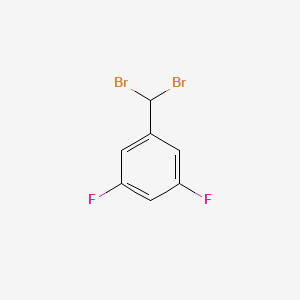
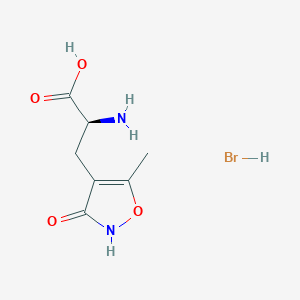

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)

